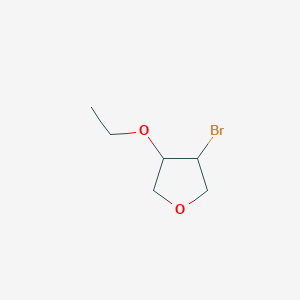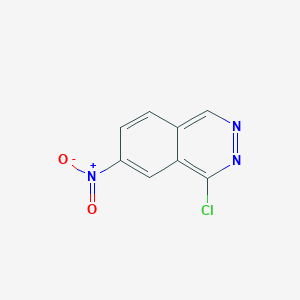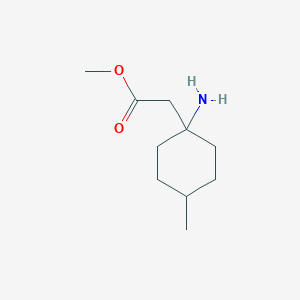
3-Bromo-4-ethoxyoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-ethoxyoxolane is an organic compound with the molecular formula C6H11BrO2 It is a derivative of oxolane, featuring a bromine atom at the third position and an ethoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxyoxolane typically involves the bromination of 4-ethoxyoxolane. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-ethoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 4-ethoxyoxolane.
Common Reagents and Conditions:
Substitution: Sodium ethoxide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 3-Amino-4-ethoxyoxolane, 3-Thio-4-ethoxyoxolane.
Oxidation: this compound aldehyde, this compound carboxylic acid.
Reduction: 4-Ethoxyoxolane.
Aplicaciones Científicas De Investigación
3-Bromo-4-ethoxyoxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-ethoxyoxolane largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and ethoxy group play crucial roles in its reactivity and binding affinity .
Comparación Con Compuestos Similares
- 3-Bromo-4-methoxyoxolane
- 3-Bromo-4-ethoxyaniline
- 3-Bromo-4-hydroxyoxolane
Comparison: 3-Bromo-4-ethoxyoxolane is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical properties and reactivity. Compared to 3-Bromo-4-methoxyoxolane, the ethoxy group in this compound provides increased steric hindrance and different electronic effects, influencing its reactivity in substitution and oxidation reactions .
Propiedades
Fórmula molecular |
C6H11BrO2 |
|---|---|
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
3-bromo-4-ethoxyoxolane |
InChI |
InChI=1S/C6H11BrO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4H2,1H3 |
Clave InChI |
XNDSMJKCILMBFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1COCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13060220.png)

![tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13060230.png)
![(13R,17S)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B13060238.png)

![4-Chloro-7-methyl-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13060250.png)
![1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060251.png)


![[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine](/img/structure/B13060288.png)
![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
![(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13060297.png)
![tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)
